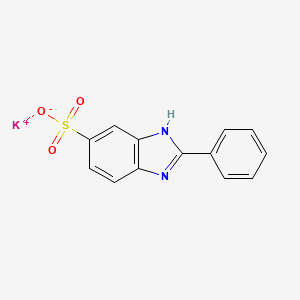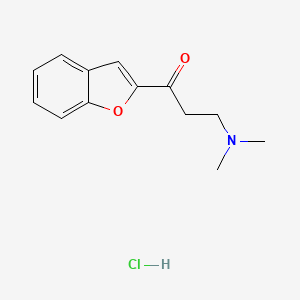
2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride
Descripción general
Descripción
2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride, also known as IPPB, is a chemical compound with a wide range of applications in scientific experiments. It has a CAS Number of 1609400-55-6 and a linear formula of C13 H14 N2 O2 . Cl H . The molecular weight of this compound is 266.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
X-ray Crystal Structures and Solvation
The compound 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride and its derivatives have been explored for their structural properties and interactions in solvated complexes. Felsmann et al. (2012) synthesized tetrachloro and tetrabromo substituted bisimidazoles and corresponding aldehydic intermediates including an imidazole benzaldehyde variant. They studied the solvated complexes through single-crystal X-ray diffraction, revealing distinct conformations and solvent interactions, and highlighted their potential as inclusion hosts due to their solvated crystal formation (Felsmann, Hübscher, Seichter, & Weber, 2012).
Synthesis and Bioactivity
A significant stride in the synthesis and bioactivity of related compounds was made by Hussain et al. (2009), who synthesized a series of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and investigated their anti-leishmanial, anti-oxidant, and anti-fungal activities, discovering notable bioactivities in some synthesized compounds (Hussain, Siddiqui, Zia-ur-Rehman, Yasinzai, & Parvez, 2009).
Fluorescence Probing and Sensing
Another intriguing application is in fluorescence probing. Lin et al. (2008) designed a novel ratiometric fluorescent probe based on a derivative of this compound for detecting cysteine and homocysteine, showcasing a large emission wavelength shift. This characteristic makes it a potential candidate for quantitative detection in various applications (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
Luminescence Sensing
In the realm of luminescence sensing, Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, revealing their sensitivity to benzaldehyde-based derivatives. These complexes, due to their selective sensitivity and characteristic emission bands, are posited as potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Propiedades
IUPAC Name |
2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXPCOMPJVEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-55-6 | |
| Record name | Benzaldehyde, 2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




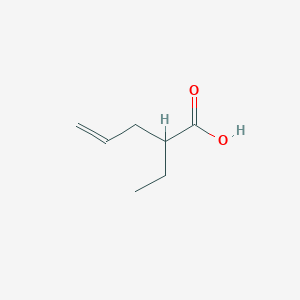


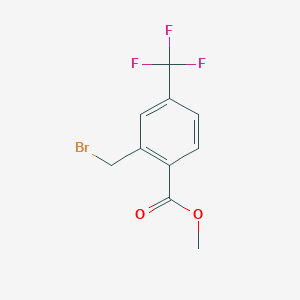
![2(5H)-Furanone, 3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-](/img/structure/B3048131.png)
![2-{[(3,4-Dichlorophenyl)imino]methyl}phenol](/img/structure/B3048132.png)

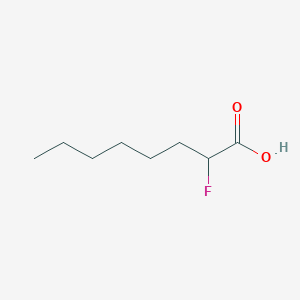
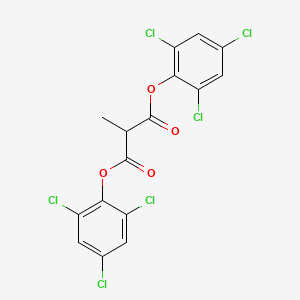
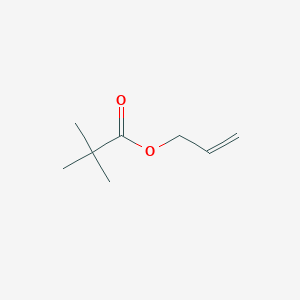
![5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3048143.png)
